REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH2:6][C:7]([C:9]([F:12])([F:11])[F:10])=[O:8])=[O:5].CC(O[Na])=O.O.[Cl-].[C:20]1([N+:26]#[N:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(O)C>[C:20]1([NH:26][N:27]=[C:6]([C:7](=[O:8])[C:9]([F:10])([F:11])[F:12])[C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[N+]#N
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in preparation 2
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (hexane/Et2O 0%→25%)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN=C(C(=O)OCC)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |